An In-Depth Technical Guide to Pyrimidine-4-thiol: From Synthesis to Therapeutic Potential
An In-Depth Technical Guide to Pyrimidine-4-thiol: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Pyrimidine-4-thiol
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine scaffolds hold a privileged position. As fundamental components of nucleic acids, they are recognized by a multitude of biological systems, making them ideal frameworks for therapeutic intervention. This guide focuses on a specific, highly reactive, and versatile derivative: Pyrimidine-4-thiol (CAS No: 133039-82-4) .
Initially, it is pertinent to address a potential ambiguity in nomenclature. The query for "4-Pyrimidinemethanethiol" did not yield a readily identifiable compound with a corresponding CAS number. However, the closely related isomer, pyrimidine-4-thiol, where the thiol group is directly attached to the C4 position of the pyrimidine ring, is a well-documented and researched chemical entity. It is this compound that will be the focus of this comprehensive technical guide, under the strong presumption that it is the molecule of interest for advanced research applications.
Pyrimidine-4-thiol is a sulfur-containing heterocycle that has garnered significant attention for its diverse biological activities. Its utility spans from oncology, where it has been investigated as a potent anticancer agent, to industrial applications as a tyrosinase inhibitor to prevent browning in fruits.[1] The presence of a reactive thiol group makes it a valuable precursor for the synthesis of a wide array of more complex molecules, further expanding its utility in medicinal chemistry and materials science.[1] This guide will provide an in-depth exploration of its chemical identity, safety and handling protocols, detailed synthesis methodologies, and a thorough examination of its current and potential applications in drug development.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of Pyrimidine-4-thiol is fundamental for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 133039-82-4 | [1] |
| Molecular Formula | C₄H₄N₂S | [1] |
| Molecular Weight | 112.15 g/mol | [1] |
| Appearance | (Typically) Off-white to yellow crystalline solid | General chemical knowledge |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General chemical knowledge |
Safety and Handling: A Self-Validating System of Precaution
GHS Hazard Statements (Anticipated):
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[1]
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Ventilation: All handling of solid Pyrimidine-4-thiol and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[2] For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) in a freezer is recommended to prevent oxidation of the thiol group.[2]
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Spill Management: In case of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it into a suitable container for disposal.[2] Do not allow the chemical to enter drains or waterways.[3]
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Waste Disposal: Thiol-containing waste should be treated with an oxidizing agent, such as hydrogen peroxide or a bleach solution, to neutralize the reactive thiol group before disposal according to institutional and local regulations.[1]
First Aid Measures (Recommended):
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Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
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Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical advice.
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Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
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Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Synthesis and Purification: A Practical Approach
The synthesis of pyrimidine-4-thiol can be achieved through several routes, often involving the introduction of the thiol functionality onto a pre-existing pyrimidine ring. A common and effective method is the conversion of a 4-halopyrimidine with a sulfur nucleophile.
Experimental Protocol: Synthesis of Pyrimidine-4-thiol from 4-Chloropyrimidine
This protocol describes a two-step process starting from the readily available 4-chloropyrimidine.
Step 1: Thioacetate Intermediate Formation
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Addition of Reagents: Add potassium thioacetate (1.1 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue contains the intermediate, S-(pyrimidin-4-yl) ethanethioate.
Step 2: Hydrolysis to Pyrimidine-4-thiol
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Reaction Setup: Dissolve the crude thioacetate intermediate in a mixture of ethanol and water.
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Hydrolysis: Add a strong base, such as sodium hydroxide (2 equivalents), to the solution and stir at room temperature.
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Monitoring: Monitor the hydrolysis by TLC until the starting material is fully consumed.
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Neutralization and Extraction: Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH. The product, pyrimidine-4-thiol, may precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Diagram: Synthesis Workflow
Caption: Apoptosis induction by Pyrimidine-4-thiol derivatives.
Enzyme Inhibition: A Promising Anti-Browning Agent
Beyond its applications in oncology, pyrimidine-4-thiol and its derivatives have shown significant promise as tyrosinase inhibitors. [1]Tyrosinase is a key enzyme responsible for the enzymatic browning of fruits and vegetables, a major concern in the food industry.
Mechanism of Action: Tyrosinase Inhibition
The inhibitory action of pyrimidine-thiols on tyrosinase is primarily due to their ability to chelate the copper ions present in the active site of the enzyme. [1]By binding to these copper ions, the compound effectively inactivates the enzyme, preventing the oxidation of phenolic compounds and the subsequent formation of melanin, the pigment responsible for browning.
Conclusion and Future Directions
Pyrimidine-4-thiol is a molecule of considerable interest for researchers in drug discovery and chemical biology. Its versatile reactivity, coupled with its demonstrated biological activities, positions it as a valuable building block for the development of novel therapeutics. The insights provided in this guide, from its fundamental chemical properties and safe handling procedures to its synthesis and mechanisms of action, are intended to empower scientists to explore the full potential of this promising scaffold. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, further solidifying the role of pyrimidine-thiols in the advancement of medicine and biotechnology.
